Spectroscopic Blueprint of 4-Fluorophenyl Pivalate: A Guide for Researchers
Spectroscopic Blueprint of 4-Fluorophenyl Pivalate: A Guide for Researchers
Introduction: The Structural Significance of 4-Fluorophenyl Pivalate
The strategic combination of a bulky, aliphatic pivaloyl group with an aromatic ring bearing an electron-withdrawing fluorine atom can impart specific properties to a parent molecule, such as altered metabolic stability, modified lipophilicity, or unique liquid crystalline phases. Understanding the spectroscopic signature of this ester is therefore crucial for any research and development professional working with similar structural motifs.
Methodology: The Logic of Spectral Prediction
The spectral data presented herein for 4-fluorophenyl pivalate are predicted based on established principles of spectroscopy and empirical data from its precursors. This approach relies on the principle of group frequencies in IR spectroscopy, the concept of chemical shift additivity in NMR, and predictable fragmentation patterns in mass spectrometry based on bond strengths and the stability of resulting fragments.
Experimental Protocols (for data acquisition of precursors)
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NMR Spectroscopy: ¹H and ¹³C NMR spectra for precursor molecules were referenced from acquisitions typically performed on a 300 or 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard (0 ppm).
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IR Spectroscopy: Infrared spectra of the precursors were obtained using Fourier Transform Infrared (FTIR) spectroscopy, often employing Attenuated Total Reflectance (ATR) sampling or as a thin film.
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Mass Spectrometry: Mass spectra were acquired using electron ionization (EI) at 70 eV.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum of 4-fluorophenyl pivalate is predicted to be relatively simple, characterized by two main sets of signals corresponding to the aromatic protons of the 4-fluorophenyl group and the aliphatic protons of the pivaloyl group.
Predicted ¹H NMR Data for 4-Fluorophenyl Pivalate
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| tert-Butyl (9H) | ~1.3 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and show no coupling, resulting in a sharp singlet. This is a highly characteristic peak for the pivaloyl moiety. |
| Aromatic (4H) | ~7.0 - 7.2 | Multiplet (m) | 4H | The protons on the 4-fluorophenyl ring will appear as a complex multiplet due to coupling with each other and with the fluorine atom. The electron-withdrawing nature of the ester oxygen and the fluorine will deshield these protons, shifting them downfield. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework of 4-fluorophenyl pivalate. The spectrum will be characterized by signals from the pivaloyl group and the fluorinated aromatic ring.
Predicted ¹³C NMR Data for 4-Fluorophenyl Pivalate
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| tert-Butyl (CH₃)₃ | ~27 | The methyl carbons of the tert-butyl group are in a shielded environment, appearing in the aliphatic region. |
| Quaternary Carbon (tert-Butyl) | ~39 | The quaternary carbon of the pivaloyl group is also in the aliphatic region. |
| Carbonyl (C=O) | ~177 | The ester carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift. |
| C-O (Aromatic) | ~147 | The aromatic carbon directly attached to the ester oxygen is deshielded. |
| C-F (Aromatic) | ~160 (d, ¹JCF ≈ 245 Hz) | The carbon atom bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will be significantly deshielded by the electronegative fluorine. |
| Aromatic CH | ~116 (d, ²JCF ≈ 23 Hz) & ~123 (d, ³JCF ≈ 8 Hz) | The aromatic CH carbons will show smaller couplings to the fluorine atom over two and three bonds. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
The IR spectrum of 4-fluorophenyl pivalate is expected to show characteristic absorption bands for the ester functional group, the aromatic ring, and the C-F bond.
Predicted IR Absorption Bands for 4-Fluorophenyl Pivalate
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C=O (Ester) | ~1750 | Strong | Stretch |
| C-O (Ester) | ~1200-1250 and ~1100-1150 | Strong | Asymmetric and Symmetric Stretch |
| C-H (Aliphatic) | ~2970 | Medium-Strong | Stretch |
| C-F (Aromatic) | ~1230 | Strong | Stretch |
| C=C (Aromatic) | ~1500, ~1600 | Medium | Stretch |
Mass Spectrometry (MS): Unraveling the Molecular Fragmentation
Electron ionization mass spectrometry of 4-fluorophenyl pivalate is predicted to yield a molecular ion peak and several characteristic fragment ions. The fragmentation pattern will be dictated by the relative stability of the resulting cations and neutral losses.
Predicted Mass Spectrometry Data for 4-Fluorophenyl Pivalate
| m/z | Predicted Fragment | Rationale |
| 196 | [M]⁺ | Molecular ion |
| 111 | [C₆H₄FO]⁺ | Loss of the pivaloyl radical |
| 85 | [C₅H₉O]⁺ | Pivaloyl cation, a very stable tertiary carbocation |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, a highly stable fragment |
Visualization of Key Fragmentation Pathways
Caption: Predicted major fragmentation pathways of 4-Fluorophenyl pivalate under electron ionization.
Conclusion: A Predictive Framework for Structural Elucidation
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 4-fluorophenyl pivolate. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics, researchers can confidently approach the synthesis and characterization of this and related molecules. The presented data, derived from the analysis of its precursors, offers a robust framework for structural verification. As with any predictive model, experimental verification is the ultimate standard. However, the principles and data outlined here provide a solid foundation for interpreting experimental results and accelerating the pace of research and development.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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